molecular formula C7H8N2O3 B14708523 (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione

(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Cat. No.: B14708523
M. Wt: 168.15 g/mol
InChI Key: KFFWEXIQYHBZTF-ZETCQYMHSA-N
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Description

(5S)-2,7-diazaspiro[44]nonane-1,3,8-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a cyclic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial activity.

    Medicine: Explored for its potential use in drug development, especially for its antiproliferative and cytotoxic properties.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The spirocyclic structure allows for unique interactions with proteins and other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione

InChI

InChI=1S/C7H8N2O3/c10-4-1-7(3-8-4)2-5(11)9-6(7)12/h1-3H2,(H,8,10)(H,9,11,12)/t7-/m0/s1

InChI Key

KFFWEXIQYHBZTF-ZETCQYMHSA-N

Isomeric SMILES

C1C(=O)NC[C@@]12CC(=O)NC2=O

Canonical SMILES

C1C(=O)NCC12CC(=O)NC2=O

Origin of Product

United States

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